molecular formula C19H19N3O4S B6581954 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine CAS No. 1212790-16-3

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine

Cat. No. B6581954
CAS RN: 1212790-16-3
M. Wt: 385.4 g/mol
InChI Key: CMTCXDVSHDCHDW-GXDHUFHOSA-N
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Description

The compound “4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine” is a heterocyclic compound. It contains a furan ring, an oxadiazole ring, and a piperidine ring . Oxadiazole or furadiazole ring-containing derivatives are known for their broad range of chemical and biological properties . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-furan-2-yl[1,3,4]oxadiazole-2-thiol was synthesized from furan-2-carboxylic acid hydrazide . A series of Mannich bases were then synthesized by the reaction of the oxadiazole with suitably substituted amines and formaldehyde in ethanol .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings. The oxadiazole ring is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For example, the synthesis of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol involved the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide .

Scientific Research Applications

Catalytic Organic Synthesis

The compound has been investigated for its role in catalytic organic synthesis. Researchers have integrated biomass catalytic conversion with organic synthesis techniques to create this compound. The process involves two steps:

Medicinal Significance

While research on this compound is still emerging, furan derivatives like (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one have shown promise in medicinal applications. Further studies are needed to explore its potential as a precursor for pharmaceuticals and other therapeutic agents .

Antibacterial Activity

Although specific data on the antibacterial properties of this compound are limited, it belongs to the furan derivative family. Researchers have synthesized related furan-containing compounds with antibacterial activity. Investigating its effects against bacterial strains could be an interesting avenue for future research .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the broad range of activities exhibited by oxadiazole derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

2-(furan-2-yl)-5-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-27(24,14-10-15-5-2-1-3-6-15)22-11-8-16(9-12-22)18-20-21-19(26-18)17-7-4-13-25-17/h1-7,10,13-14,16H,8-9,11-12H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTCXDVSHDCHDW-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(furan-2-yl)-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

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